molecular formula C8H10N4 B1529534 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1151512-20-7

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1529534
CAS No.: 1151512-20-7
M. Wt: 162.19 g/mol
InChI Key: HREGMTNONUYXHY-UHFFFAOYSA-N
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Description

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-B]pyridine family

Mechanism of Action

    Pharmacokinetics (ADME Properties)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction proceeds through a condensation mechanism, resulting in the formation of the pyrazolo[3,4-B]pyridine core structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced amines.

  • Substitution: Generation of substituted pyrazolo[3,4-B]pyridine derivatives.

Scientific Research Applications

3-Aminomethyl-1-methyl-1H-pyridine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is structurally similar to other pyrazolo[3,4-B]pyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • 1-Methyl-1H-pyrazolo[4,3-b]pyridine

  • 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine

  • 1H-Pyrazolo[3,4-b]pyridine

These compounds share the pyrazolo[3,4-B]pyridine core but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-8-6(3-2-4-10-8)7(5-9)11-12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREGMTNONUYXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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